![molecular formula C13H18N2O2S2 B3020979 Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester CAS No. 51486-13-6](/img/structure/B3020979.png)
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester
Description
The compound "Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester" is a chemical derivative of benzo[b]thiophene, which is a heterocyclic compound. The benzo[b]thiophene moiety is a structural motif found in various bioactive compounds and pharmaceuticals. The compound contains additional functional groups, such as carboxylic acid ester, tetrahydro moiety, and amino substituents, which may influence its chemical reactivity and physical properties .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves Michael addition or palladium-catalyzed cross-coupling reactions. For instance, novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety have been prepared using these methods, with the addition of mercaptobenzo[b]thiophenes to certain substrates yielding stereoselective E-isomers . Additionally, acylation reactions followed by cyclization have been used to create various benzo[b]thiophene derivatives, including those with a tetrahydro moiety .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives can be complex, with various substituents influencing the overall geometry. For example, in a related compound, the dihedral angles between the thiophene ring and other substituents such as the ethyl ester group and the pyridine-4-carboxamide unit have been reported, which can affect the compound's reactivity and interactions .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo a variety of chemical reactions. Nitration of benzo[b]thiophen-3-carboxylic acid leads to substitution at multiple positions on the benzene ring, with the product composition varying depending on the reaction conditions . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives results in a mixture of substitution products . These reactions demonstrate the reactivity of the benzo[b]thiophene core under electrophilic aromatic substitution conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid ester group can affect the compound's solubility and boiling point. The introduction of a tetrahydro moiety can alter the compound's rigidity and steric profile, potentially affecting its chemical reactivity and interaction with biological targets . Additionally, the presence of amino groups can contribute to the compound's basicity and ability to form hydrogen bonds, which are important for its solubility and reactivity .
properties
IUPAC Name |
ethyl 2-(methylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-17-12(16)10-8-6-4-5-7-9(8)19-11(10)15-13(18)14-2/h3-7H2,1-2H3,(H2,14,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUUHNXQIWPYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199463 | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51486-13-6 | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000756629 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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